Saccharin 1-methylimidazole (SMI)
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Overview
Description
Saccharin 1-methylimidazole is a compound that serves as a general-purpose activator for DNA and RNA synthesis. It is known for its excellent performance characteristics in oligonucleotide synthesis, making it a valuable tool in molecular biology and biochemistry .
Preparation Methods
Saccharin 1-methylimidazole can be synthesized through various methods. One common approach involves the acid-catalyzed methylation of imidazole by methanol. Another method is the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . Industrial production methods typically involve these synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Saccharin 1-methylimidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Saccharin 1-methylimidazole has a wide range of scientific research applications:
Chemistry: It is used as an activator in the synthesis of DNA and RNA oligonucleotides.
Biology: It plays a crucial role in molecular biology techniques, such as polymerase chain reaction (PCR) and gene synthesis.
Medicine: It is used in the development of therapeutic oligonucleotides for gene therapy.
Industry: It is employed in the large-scale synthesis of oligonucleotides for various applications
Mechanism of Action
The mechanism of action of saccharin 1-methylimidazole involves the formation of an activated intermediate that is an adduct of saccharin with bonding to phosphorus through the carbonyl oxygen atom of saccharin. This activation facilitates the phosphoramidite coupling reaction, which is essential for the synthesis of DNA and RNA oligonucleotides .
Comparison with Similar Compounds
Saccharin 1-methylimidazole can be compared with other similar compounds, such as:
1-Methylimidazole: An aromatic heterocyclic organic compound used as a specialty solvent and a base.
1H-Tetrazole: A classic activator for DNA synthesis.
5-(Ethylthio)-1H-tetrazole (ETT): A more acidic activator that reduces coupling time for RNA synthesis.
4,5-Dicyanoimidazole (DCI): A nucleophilic activator that improves overall yields in oligonucleotide synthesis.
Saccharin 1-methylimidazole is unique due to its balanced properties, making it an effective general-purpose activator for both DNA and RNA synthesis.
Properties
Molecular Formula |
C11H11N3O3S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-olate;1-methyl-1H-imidazol-1-ium |
InChI |
InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 |
InChI Key |
DMSNKRPEUQVMNF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C=CN=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |
Origin of Product |
United States |
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